

5-FAM-Pro-Leu-OH: A Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties of **5-FAM-Pro-Leu-OH**, a fluorescent dipeptide utilized in the study of matrix metalloproteinases (MMPs). It is intended to serve as a resource for researchers in drug development and related scientific fields.

Core Properties

5-FAM-Pro-Leu-OH is a conjugate of the fluorophore 5-carboxyfluorescein (5-FAM) and the dipeptide Prolyl-Leucine. This molecule is recognized as a biologically active peptide and is primarily employed as a fluorescent reference standard in MMP assays[1][2].

Physicochemical Properties

The fundamental physicochemical properties of **5-FAM-Pro-Leu-OH** are summarized in the table below.



Property	Value	Reference
Molecular Formula	C32H30N2O9	[2]
Molecular Weight	586.59 g/mol	[2]
CAS Number	1360812-71-0	[2]
Sequence	{5-FAM}-Pro-Leu	[2]

Fluorescence Properties

The fluorescent characteristics of **5-FAM-Pro-Leu-OH** are conferred by the 5-FAM moiety. 5-FAM is a derivative of fluorescein and is a widely used green fluorescent label[3].

Property	Value	Reference
Excitation Maximum (λex)	~490 nm	[4][5]
Emission Maximum (λem)	~515-520 nm	[4][5]
Laser Line	488 nm	[5]
Common Filter	515/30	[5]

Biological Activity and Applications

5-FAM-Pro-Leu-OH serves as a substrate for certain matrix metalloproteinases. MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their activity is implicated in various physiological and pathological processes, including tumor progression[6].

The Pro-Leu dipeptide sequence is a recognition site for some MMPs. When conjugated to 5-FAM, the cleavage of the peptide bond can be monitored by changes in the fluorescence signal, particularly in Fluorescence Resonance Energy Transfer (FRET) based assays[7][8][9]. In such assays, the 5-FAM acts as a donor fluorophore, and its fluorescence is quenched by a nearby acceptor molecule. Upon cleavage of the peptide by an MMP, the donor and acceptor are separated, leading to an increase in the donor's fluorescence.



While specific kinetic data for the hydrolysis of **5-FAM-Pro-Leu-OH** by various MMPs is not readily available in the literature, related studies on more complex 5-FAM-labeled peptides provide insights into its potential applications. For instance, a triple-helical peptide containing 5-FAM was shown to be efficiently hydrolyzed by MMP-2 and MMP-9, with kcat/KM values in the range of 10³ to 10⁴ M⁻¹s⁻¹[6][10]. Another study utilized a 5-FAM and Cy5 labeled peptide with the sequence Lys-Gly-Pro-Arg-Ser-Leu-Ser-Gly-Lys to selectively detect MMP-9 activity[11].

Experimental Methodologies

Detailed experimental protocols for the specific use of **5-FAM-Pro-Leu-OH** as a reference standard are not extensively published. However, based on its properties and the common methodologies for MMP activity assays, a general protocol can be outlined.

General Protocol for MMP Activity Assay using a FRET Substrate

This protocol describes a typical workflow for measuring MMP activity using a FRET peptide substrate where 5-FAM acts as the donor fluorophore.

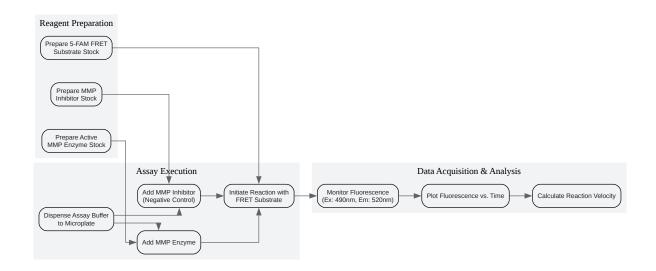
- Reagent Preparation:
 - Prepare a stock solution of the 5-FAM-labeled FRET peptide substrate in a suitable solvent (e.g., DMSO).
 - Prepare a stock solution of the active MMP enzyme in an appropriate assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, pH 7.5)[12].
 - Prepare a stock solution of a known MMP inhibitor to serve as a negative control.
- Assay Procedure:
 - In a microplate, add the assay buffer.
 - Add the MMP enzyme to the wells designated for the experiment and the negative control.
 - For the negative control wells, add the MMP inhibitor and incubate for a specified period.



- Initiate the enzymatic reaction by adding the 5-FAM-labeled FRET peptide substrate to all wells.
- Immediately begin monitoring the fluorescence intensity at the emission wavelength of 5-FAM (~520 nm) with excitation at ~490 nm using a fluorescence plate reader[4].
- Data Analysis:
 - Plot the fluorescence intensity as a function of time.
 - The initial velocity of the reaction can be determined from the linear portion of the curve.
 - Compare the reaction rates between the experimental and negative control wells to determine the specific MMP activity.

Visualizations FRET-Based MMP Activity Assay Workflow



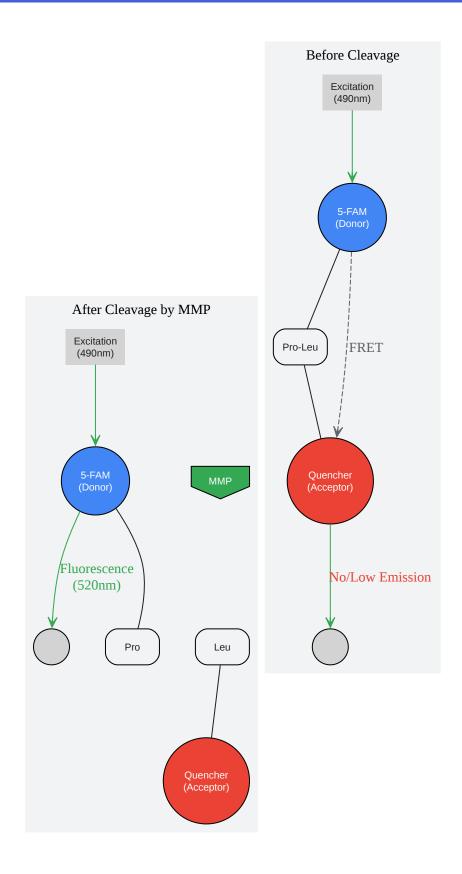


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Caption: Workflow for a FRET-based MMP activity assay.

Principle of FRET-Based MMP Substrate Cleavage





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Caption: Mechanism of a FRET-based MMP assay.



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